4-Methylumbelliferyl-α-D-galactopyranoside: A Comprehensive Technical Guide
4-Methylumbelliferyl-α-D-galactopyranoside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) is a highly sensitive fluorogenic substrate for the enzyme α-galactosidase A (GLA), a lysosomal hydrolase. Its utility is paramount in the diagnosis and research of Fabry disease, an X-linked lysosomal storage disorder characterized by deficient GLA activity. This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within cells, resulting in a wide range of debilitating symptoms. The enzymatic hydrolysis of the non-fluorescent 4-MU-α-Gal yields two products: galactose and the highly fluorescent compound 4-methylumbelliferone (4-MU), which allows for the quantitative determination of GLA activity.[1][2] This guide provides an in-depth overview of the core properties, experimental applications, and technical data related to 4-Methylumbelliferyl-α-D-galactopyranoside.
Chemical and Physical Properties
4-Methylumbelliferyl-α-D-galactopyranoside is a white to off-white crystalline solid. Its chemical structure consists of a galactose molecule linked to a 4-methylumbelliferone moiety via an α-glycosidic bond.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₈O₈ | [3] |
| Molecular Weight | 338.31 g/mol | [3][4] |
| CAS Number | 38597-12-5 | [4] |
| Appearance | White to off-white powder/solid | [5] |
| Purity | ≥98% (TLC/HPLC) | [4] |
| Storage Temperature | -20°C | [4][5] |
Solubility
Proper dissolution of 4-MU-α-Gal is critical for accurate and reproducible experimental results. It is soluble in water with the application of heat, though solubilization in dimethylformamide (DMF) is often preferred to minimize background fluorescence that can occur with aqueous solutions.[4] The solution is unstable and should be freshly prepared before use.
| Solvent | Concentration | Notes | References |
| Water | 50 mg/mL | Requires heating; may increase background fluorescence. | [4] |
| Dimethylformamide (DMF) | 50 mg/mL | Preferred solvent to reduce background fluorescence. | |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Sonication may be required. | [3] |
Fluorescence Properties
The enzymatic cleavage of 4-MU-α-Gal by α-galactosidase A liberates 4-methylumbelliferone (4-MU), which exhibits strong blue fluorescence. The fluorescence intensity is directly proportional to the amount of 4-MU produced and, therefore, to the enzyme's activity.
| Parameter | Wavelength (nm) | Conditions | References |
| Excitation Maximum (λex) | ~360 - 365 | - | [2] |
| Emission Maximum (λem) | ~440 - 445 | - | [2] |
Enzymatic Reaction and Kinetics
The core application of 4-Methylumbelliferyl-α-D-galactopyranoside is as a substrate to measure the activity of α-galactosidase A. The enzyme catalyzes the hydrolysis of the α-glycosidic bond, as depicted below.
The kinetic parameters of this reaction, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme activity and for inhibitor screening. These parameters can vary depending on the experimental conditions such as pH and the source of the enzyme.
| Enzyme Source | pH | Kₘ (μM) | Vₘₐₓ (pmol/min) | Reference |
| Not Specified | 5.9 | 144 | 5.74 | [6] |
| Not Specified | 4.5 | 102 | 2.76 | [6] |
| Nicotiana benthamiana | Not Specified | 170 | Not Specified | [6] |
| Soybean (Glycine max) | Not Specified | 3000 (for raffinose) | Not Specified | [7] |
| Soybean (Glycine max) | Not Specified | 4790 (for stachyose) | Not Specified | [7] |
Experimental Protocols
Preparation of Stock and Working Solutions
1. Stock Solution (e.g., 10 mM in DMF):
-
Weigh out 3.38 mg of 4-Methylumbelliferyl-α-D-galactopyranoside.
-
Dissolve in 1 mL of high-purity DMF.
-
Mix thoroughly until fully dissolved.
-
Store aliquots at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
2. Working Solution (e.g., 1 mM in Assay Buffer):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 10 mM stock solution 1:10 in the appropriate assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.6).
-
The final concentration in the assay will depend on the specific protocol but is often in the low millimolar range.
α-Galactosidase A Activity Assay in Cell Lysates
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Sample Preparation (Cell Lysate):
-
Culture and harvest cells using standard techniques.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in an appropriate lysis buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5) and lyse by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble lysosomal enzymes. Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
2. Assay Procedure:
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.
-
Add assay buffer to bring the total volume to a pre-determined amount (e.g., 50 µL).
-
To initiate the reaction, add the 4-MU-α-Gal working solution (e.g., 50 µL of a 2 mM solution to achieve a final concentration of 1 mM).
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a high pH stop buffer (e.g., 100 µL of 0.2 M glycine-carbonate buffer, pH 10.7). This step is crucial as the fluorescence of 4-methylumbelliferone is pH-dependent and maximal at alkaline pH.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~445 nm.
-
To quantify the enzyme activity, generate a standard curve using known concentrations of 4-methylumbelliferone.
-
Calculate the amount of 4-MU produced in each sample well based on the standard curve.
-
Express the α-galactosidase A activity as nmol of substrate hydrolyzed per hour per mg of protein (nmol/hr/mg).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence of the substrate solution.- Contamination with free 4-methylumbelliferone.- Autofluorescence from cell lysate or media components. | - Prepare substrate solution fresh in DMF.- Use high-purity substrate.- Run a "no-enzyme" control to subtract background.[8] |
| Low Signal or No Activity | - Inactive enzyme.- Incorrect pH of assay buffer.- Sub-optimal substrate concentration. | - Ensure proper storage and handling of the enzyme source.- Verify the pH of all buffers.- Titrate the substrate concentration to ensure it is not limiting. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Inconsistent incubation times.- Non-uniform temperature across the plate. | - Use calibrated pipettes and proper technique.- Use a multichannel pipette for simultaneous additions.- Ensure the plate incubator provides uniform heating.[8] |
| Fluorescence Quenching | - Presence of interfering compounds in the sample. | - Dilute the sample or perform a buffer exchange to remove potential quenchers. |
Synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside
The chemical synthesis of 4-Methylumbelliferyl-α-D-galactopyranoside typically involves a glycosylation reaction between a protected galactose derivative (the glycosyl donor) and 4-methylumbelliferone (the glycosyl acceptor). A common method employs an acetyl-protected galactopyranosyl chloride as the donor.[1][9][10]
A representative synthetic scheme involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone.[1][9][10] This reaction is conducted at room temperature in dichloromethane, using silver trifluoromethanesulfonate and sym-collidine as promoters.[1][9][10] Subsequent deprotection steps, including reduction of the azido group and removal of the acetyl groups, yield the final product.[1][9][10] The α-anomer is the desired product for use as a substrate for α-galactosidase A.
Conclusion
4-Methylumbelliferyl-α-D-galactopyranoside is an indispensable tool for researchers and clinicians working on Fabry disease and other areas involving α-galactosidase A activity. Its high sensitivity and specificity make it the gold standard for fluorometric enzyme assays. A thorough understanding of its properties, proper handling, and the nuances of the experimental protocols are essential for obtaining accurate and reproducible data, which is critical for both basic research and the development of novel therapeutics for Fabry disease.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]
- 4. 4-Methylumbelliferyl a- D -galactopyranoside = 98 TLC 38597-12-5 [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Integral kinetics of alpha-galactosidase purified from Glycine max for simultaneous hydrolysis of stachyose and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
